

Application Notes and Protocols for Synergy Testing with Augmentin

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Compound of Interest

Compound Name: Augmentin

Cat. No.: B1666128

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the synergistic antimicrobial activity of **Augmentin** (amoxicillin/clavulanic acid). The protocols outlined below, including the checkerboard assay and time-kill curve analysis, are fundamental methods for in vitro synergy testing.

Introduction

Augmentin is a combination antibiotic consisting of amoxicillin, a broad-spectrum β -lactam antibiotic, and clavulanic acid, a β -lactamase inhibitor.[1][2] Amoxicillin acts by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] However, its efficacy is compromised by β -lactamase enzymes produced by resistant bacteria, which hydrolyze the β -lactam ring of the antibiotic.[2][3] Clavulanic acid, while having weak intrinsic antibacterial activity, irreversibly binds to and inactivates many β -lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its activity against resistant strains.[1][3][4]

Synergy testing is crucial for evaluating the enhanced antimicrobial effect of such combination therapies.[5][6] A synergistic interaction occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[7] This can lead to improved therapeutic outcomes, reduced dosages, and a lower propensity for the development of resistance.[6]

Key Experimental Protocols

Two widely accepted methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[\[8\]](#)[\[9\]](#)

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[\[5\]](#)[\[7\]](#)

Protocol:

- Preparation of Reagents and Media:
 - Prepare stock solutions of amoxicillin and clavulanic acid in an appropriate solvent as recommended by the supplier.
 - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[\[10\]](#)
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[\[5\]](#)[\[11\]](#)
- Plate Setup:
 - Use a 96-well microtiter plate.
 - Dispense 50 μ L of CAMHB into each well.[\[5\]](#)
 - Create serial twofold dilutions of amoxicillin along the x-axis (e.g., columns 1-10) and clavulanic acid along the y-axis (e.g., rows A-G).[\[5\]](#)[\[11\]](#)[\[12\]](#)
 - Column 11 should contain serial dilutions of clavulanic acid alone, and row H should contain serial dilutions of amoxicillin alone to determine their individual Minimum Inhibitory Concentrations (MICs).[\[12\]](#)
 - Well H12 should serve as a growth control (broth and inoculum only), and another well as a sterility control (broth only).[\[12\]](#)

- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with 50 μ L of the prepared bacterial suspension.[\[13\]](#)
 - Incubate the plate at 35-37°C for 16-20 hours in ambient air.[\[5\]](#)[\[13\]](#)
- Data Analysis:
 - After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[\[11\]](#)[\[14\]](#)
 - Calculate the FIC for each drug and the FIC index (FICI) using the following formulas:[\[5\]](#)[\[7\]](#)[\[12\]](#)[\[14\]](#)
 - $\text{FIC of Amoxicillin (FIC_A)} = \text{MIC of Amoxicillin in combination} / \text{MIC of Amoxicillin alone}$
 - $\text{FIC of Clavulanic Acid (FIC_B)} = \text{MIC of Clavulanic Acid in combination} / \text{MIC of Clavulanic Acid alone}$
 - $\text{FICI} = \text{FIC_A} + \text{FIC_B}$
- Interpretation of Results:
 - Synergy: $\text{FICI} \leq 0.5$ [\[7\]](#)[\[12\]](#)[\[14\]](#)
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$ [\[7\]](#)[\[12\]](#)
 - Antagonism: $\text{FICI} > 4.0$ [\[7\]](#)[\[12\]](#)

Time-Kill Curve Analysis

The time-kill assay provides dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.[\[7\]](#)[\[8\]](#)

Protocol:

- Preparation:

- Prepare bacterial cultures in the logarithmic phase of growth.
- Prepare flasks containing CAMHB with the following:
 - No drug (growth control)
 - Amoxicillin alone (at a specific concentration, e.g., its MIC)
 - Clavulanic acid alone (at a specific concentration)
 - Amoxicillin and clavulanic acid in combination (at the same concentrations as the individual flasks)
- Inoculation and Sampling:
 - Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5×10^5 to 1×10^6 CFU/mL.[\[14\]](#)
 - Incubate the flasks at 35-37°C with continuous shaking.[\[15\]](#)
 - Collect aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[\[7\]](#)
- Quantification:
 - Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).
 - Incubate the plates overnight and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
- Data Analysis and Interpretation:
 - Plot the log₁₀ CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

- Bactericidal activity is defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.
- Bacteriostatic activity is defined as a < 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation

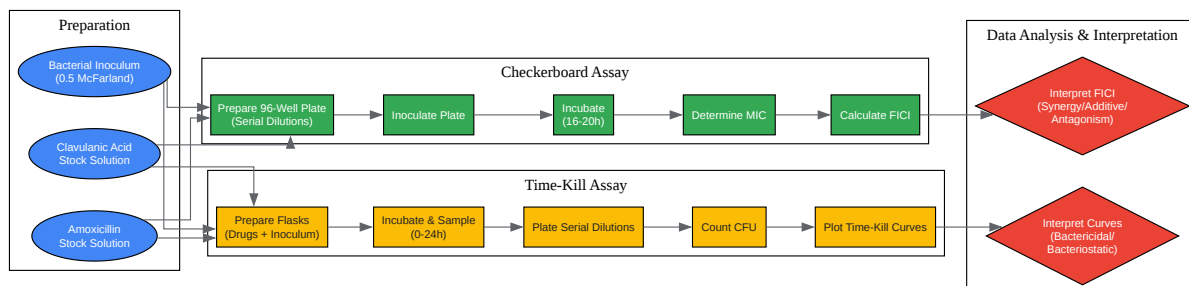
Quantitative data from the checkerboard assay should be summarized in a clear and structured table.

Table 1: Hypothetical Checkerboard Assay Results for **Augmentin** against a β -lactamase producing E. coli strain.

Drug	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FIC	FICI (FIC_A + FIC_B)	Interpretation
Amoxicillin	128	8	0.0625	\multirow{2}{0.3125}	\multirow{2}{Synergy}
Clavulanic Acid	16	4	0.25		

Visualizations

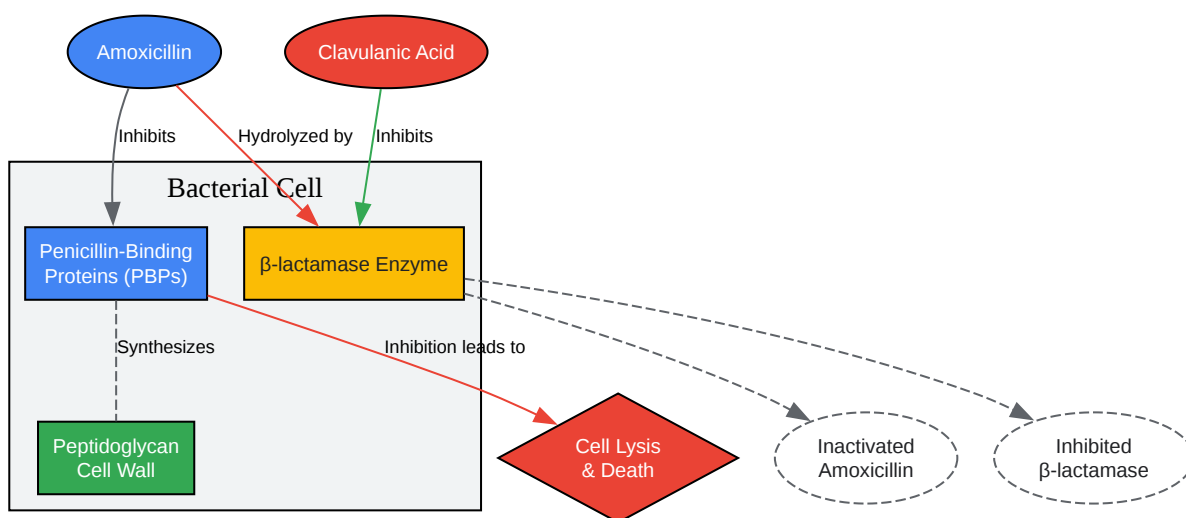
Augmentin Synergy Testing Workflow



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Caption: Workflow for **Augmentin** synergy testing.

Mechanism of Augmentin Synergy



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Caption: Synergistic mechanism of **Augmentin**.

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